1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine - 929380-48-3

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine

Catalog Number: EVT-3037356
CAS Number: 929380-48-3
Molecular Formula: C19H21ClN2O2
Molecular Weight: 344.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-4-cyclohexyl-4-phenyl-4H-benzo[1,3]dioxin-2-carboxylic acid

Compound Description: 6-chloro-4-cyclohexyl-4-phenyl-4H-benzo[1,3]dioxin-2-carboxylic acid and its methyl ester are mentioned as exceptions in a patent claiming novel benzo[1,3]dioxin derivatives as LPAR5 antagonists.

Relevance: This compound shares the 6-chloro-4H-benzo[1,3]dioxin core with 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine, but lacks the piperazine substituent and instead features a cyclohexyl group and a carboxylic acid at positions 4 and 2, respectively. This highlights the exploration of diverse substitutions on the benzodioxin scaffold for modulating LPAR5 antagonistic activity.

6-Chloro-4,4-dicyclohexyl-4H-benzo[1,3]dioxin-2-carboxylic acid

Compound Description: Similar to the previous compound, 6-chloro-4,4-dicyclohexyl-4H-benzo[1,3]dioxin-2-carboxylic acid is also mentioned as an exception within the same patent claiming novel LPAR5 antagonists.

Relevance: This compound, while sharing the 6-chloro-4H-benzo[1,3]dioxin core with 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine, features two cyclohexyl groups at position 4 and a carboxylic acid at position 2. Its exclusion from the patent's claims emphasizes the structural diversity being explored within the benzodioxin class for LPAR5 antagonism.

N-(3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-cyanopicolinamide (Compound 8)

Compound Description: This compound, referred to as compound 8 in the study, is a 6-CF3 dihydrothiazine derivative designed as a β-secretase (BACE1) inhibitor. It showed robust Aβ reduction in dogs without significant QTc prolongation, even at low doses.

Relevance: While not directly sharing the benzodioxin scaffold, compound 8 highlights the exploration of different heterocyclic systems for targeting BACE1, a therapeutic target for Alzheimer's disease. The focus on trifluoromethyl-substituted dihydrothiazine in compound 8 suggests a possible connection to the trifluoromethyl-substituted benzodioxins in the provided papers, as both systems might offer similar benefits like enhanced metabolic stability.

N-(3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide (Compound 15)

Compound Description: Compound 15, another 6-CF3 dihydrothiazine derivative, was developed as a further optimized BACE1 inhibitor with an excellent balance of potency, hERG inhibition, P-gp efflux, and metabolic stability. Despite these promising properties, compound 15 displayed hepatotoxicity in a 2-week dog study, halting its further evaluation.

Relevance: Compound 15, despite its different core structure, illustrates the continued interest in trifluoromethyl-substituted heterocycles for BACE1 inhibition. Its development from compound 8 underscores the focus on optimizing pharmacological properties within this chemical class. The presence of a pyrazinecarboxamide moiety in compound 15 could also be relevant, given the exploration of pyrazine derivatives for antimicrobial activities in the provided literature.

Properties

CAS Number

929380-48-3

Product Name

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine

IUPAC Name

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.84

InChI

InChI=1S/C19H21ClN2O2/c20-17-10-15(19-16(11-17)13-23-14-24-19)12-21-6-8-22(9-7-21)18-4-2-1-3-5-18/h1-5,10-11H,6-9,12-14H2

InChI Key

SWNPDAHTEKVXPD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC3=C2OCOC3)Cl)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.